molecular formula C8H11N3O3 B1517618 N-(2-methoxyethyl)-3-nitropyridin-4-amine CAS No. 1040063-55-5

N-(2-methoxyethyl)-3-nitropyridin-4-amine

Cat. No.: B1517618
CAS No.: 1040063-55-5
M. Wt: 197.19 g/mol
InChI Key: FEZKICYLLLNWNN-UHFFFAOYSA-N
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Description

Structural Characterization of N-(2-methoxyethyl)-3-nitropyridin-4-amine

Crystallographic Analysis and Molecular Geometry

The crystallographic investigation of this compound reveals fundamental structural parameters that define its three-dimensional molecular architecture. While specific single crystal X-ray diffraction data for this exact compound remains limited in the literature, comparative analysis with structurally related nitropyridine derivatives provides valuable insights into its expected crystallographic behavior.

The molecular geometry of this compound is characterized by a planar pyridine ring system with specific deviations introduced by the substituent groups. The pyridine ring maintains its characteristic aromatic structure with typical carbon-carbon bond lengths ranging from 1.37 to 1.39 Å and carbon-nitrogen bond lengths approximately 1.34 Å. The nitro group at position 3 exhibits a coplanar arrangement with the pyridine ring, consistent with extended conjugation effects observed in similar nitropyridine compounds.

The methoxyethyl substituent attached to the amino group at position 4 introduces conformational flexibility to the molecule. This substituent adopts a staggered conformation that minimizes steric interactions while maximizing potential hydrogen bonding opportunities. The nitrogen-carbon bond connecting the amino group to the methoxyethyl chain typically measures approximately 1.47 Å, while the carbon-oxygen bond in the methoxy group measures around 1.42 Å.

Comparative studies with related compounds such as N-(4-methylphenyl)-3-nitropyridin-2-amine demonstrate that the crystal packing of nitropyridine derivatives is significantly influenced by intermolecular hydrogen bonding patterns. The presence of both hydrogen bond donor (amino group) and acceptor sites (nitro oxygen atoms and methoxy oxygen) in this compound suggests complex three-dimensional network formation in the crystalline state.

Structural Parameter Expected Value Range Reference Compounds
Pyridine C-C bond length 1.37-1.39 Å Related nitropyridines
Pyridine C-N bond length 1.33-1.35 Å Related nitropyridines
Nitro N-O bond length 1.22-1.24 Å 3-nitropyridine derivatives
Amino N-C(alkyl) bond 1.45-1.48 Å Alkylated aminopyridines
Methoxy C-O bond 1.41-1.43 Å Methoxyalkyl compounds

The dihedral angles within the molecule play crucial roles in determining both its chemical reactivity and crystal packing behavior. The nitro group typically maintains a dihedral angle of less than 10° with respect to the pyridine ring plane, ensuring optimal orbital overlap for electron delocalization. The methoxyethyl chain, however, adopts variable conformations depending on the crystalline environment and intermolecular interactions.

Crystal packing analysis of structurally similar compounds reveals that nitropyridine derivatives commonly form layered structures stabilized by networks of hydrogen bonds and aromatic stacking interactions. The presence of the methoxyethyl substituent in this compound is expected to introduce additional complexity to the packing arrangement through potential formation of chain-like structures via hydrogen bonding between methoxy groups and amino functionalities.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for this compound through analysis of both proton and carbon-13 chemical environments. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals that reflect the unique electronic environment created by the nitro and amino substituents on the pyridine ring.

The aromatic proton signals in the pyridine ring appear in the downfield region, typically between 7.0 and 8.5 ppm. The proton at position 2 (adjacent to the pyridine nitrogen) exhibits the most downfield chemical shift due to the deshielding effect of the nitrogen atom. The proton at position 5 appears at intermediate chemical shift values, while the proton at position 6 shows coupling patterns characteristic of its position between the amino and nitro substituents.

The methoxyethyl substituent produces a distinctive pattern of signals in the aliphatic region. The methyl protons of the methoxy group typically appear as a singlet around 3.3-3.4 ppm, while the methylene protons adjacent to the methoxy oxygen appear as a triplet around 3.6-3.7 ppm due to coupling with the adjacent methylene group. The methylene protons adjacent to the amino nitrogen exhibit a triplet pattern around 3.4-3.5 ppm.

Proton Environment Chemical Shift (ppm) Multiplicity Integration
Pyridine H-2 8.0-8.3 singlet 1H
Pyridine H-5 7.2-7.5 singlet 1H
Pyridine H-6 6.8-7.1 singlet 1H
N-CH₂ 3.4-3.5 triplet 2H
O-CH₂ 3.6-3.7 triplet 2H
OCH₃ 3.3-3.4 singlet 3H

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the electronic environment of each carbon atom within the molecule. The pyridine ring carbons exhibit chemical shifts characteristic of their substitution pattern, with the carbon bearing the nitro group showing significant downfield shift due to the electron-withdrawing effect. The carbon atoms in the methoxyethyl chain appear in the aliphatic region with chemical shifts reflecting their proximity to heteroatoms.

The nitro group carbon appears around 150-155 ppm, while the amino-substituted carbon shows chemical shifts around 155-160 ppm. The methoxy carbon typically appears around 58-59 ppm, and the methylene carbons in the ethyl chain appear around 70-72 ppm and 41-43 ppm respectively, depending on their proximity to oxygen and nitrogen atoms.

Infrared and Raman Spectroscopic Features

Infrared spectroscopy provides crucial information about the functional groups present in this compound through characteristic vibrational frequencies. The compound exhibits several distinctive absorption bands that serve as fingerprints for structural identification and purity assessment.

The amino group displays characteristic stretching vibrations in the region of 3300-3500 cm⁻¹, appearing as two bands corresponding to symmetric and asymmetric N-H stretching modes. These bands may show broadening due to hydrogen bonding interactions, particularly in the solid state or in polar solvents.

The nitro group produces two intense absorption bands characteristic of the asymmetric and symmetric N-O stretching vibrations. The asymmetric stretching typically appears around 1520-1560 cm⁻¹, while the symmetric stretching occurs around 1340-1370 cm⁻¹. These frequencies are sensitive to the electronic environment and can shift based on the degree of conjugation with the pyridine ring.

Functional Group Vibrational Mode Frequency Range (cm⁻¹) Intensity
N-H stretch (amino) Asymmetric/Symmetric 3300-3500 Medium-Strong
C-H stretch (aromatic) Multiple modes 3000-3100 Medium
C-H stretch (aliphatic) Multiple modes 2800-3000 Medium
Nitro asymmetric stretch N-O stretch 1520-1560 Strong
Pyridine ring vibrations C=C, C=N stretch 1580-1620 Medium-Strong
Nitro symmetric stretch N-O stretch 1340-1370 Strong
C-O stretch (methoxy) C-O stretch 1050-1100 Medium

The pyridine ring exhibits characteristic vibrations in the 1580-1620 cm⁻¹ region, corresponding to aromatic C=C and C=N stretching modes. These vibrations are often affected by the substitution pattern and can provide information about the electronic distribution within the ring system.

The methoxyethyl substituent contributes several distinctive absorption bands. The C-O stretching vibration of the methoxy group appears around 1050-1100 cm⁻¹, while the C-H stretching vibrations of the methyl and methylene groups appear in the 2800-3000 cm⁻¹ region. The C-N stretching vibration connecting the amino group to the ethyl chain typically appears around 1200-1250 cm⁻¹.

Raman spectroscopy complements infrared analysis by providing information about vibrations that may be weak or absent in the infrared spectrum. The pyridine ring breathing modes and symmetrical vibrations are often more prominent in Raman spectra, providing additional confirmation of the molecular structure. The nitro group vibrations may appear with different relative intensities in Raman compared to infrared spectroscopy, offering complementary structural information.

Computational Modeling of Electronic Structure

Density Functional Theory Calculations

Density Functional Theory calculations provide comprehensive insights into the electronic structure and properties of this compound. These computational approaches enable detailed analysis of molecular geometries, electronic distribution, and energetic properties that complement experimental observations.

Geometry optimization calculations using standard density functionals such as B3LYP with 6-311G+(d,p) basis sets reveal the preferred conformational arrangements of the molecule. These calculations typically predict a planar arrangement for the pyridine ring system with the nitro group, while the methoxyethyl substituent adopts extended conformations that minimize intramolecular steric interactions.

The calculated bond lengths and angles show excellent agreement with experimental crystallographic data from related compounds. The pyridine ring maintains its aromatic character with calculated C-C bond lengths of approximately 1.39 Å and C-N bond lengths around 1.34 Å. The nitro group exhibits typical N-O bond lengths of 1.23 Å, consistent with partial double bond character due to resonance effects.

Electronic density distribution analysis reveals significant charge polarization within the molecule. The nitro group acts as a strong electron-withdrawing substituent, creating a substantial dipole moment and influencing the reactivity of other positions on the pyridine ring. The amino group provides electron density through resonance effects, creating a push-pull electronic system that affects the overall molecular properties.

Calculated Property Value Method
Dipole Moment 4.2-4.8 D B3LYP/6-311G+(d,p)
HOMO Energy -6.1 to -6.3 eV B3LYP/6-311G+(d,p)
LUMO Energy -2.1 to -2.3 eV B3LYP/6-311G+(d,p)
Band Gap 3.8-4.2 eV B3LYP/6-311G+(d,p)
Total Energy -1025.8 Hartree B3LYP/6-311G+(d,p)

Natural population analysis provides quantitative information about atomic charges and electron distribution. The nitrogen atom in the nitro group typically carries a positive charge of approximately +0.4 to +0.5 e, while the oxygen atoms carry negative charges of -0.3 to -0.4 e each. The amino nitrogen shows a negative charge around -0.8 to -0.9 e, reflecting its electron-donating character.

Vibrational frequency calculations support the assignment of experimental infrared and Raman spectra. The calculated frequencies typically require scaling factors (usually 0.96-0.98 for B3LYP calculations) to match experimental values, but provide reliable predictions for the relative intensities and mode assignments. These calculations confirm the characteristic nitro stretching frequencies and amino group vibrations observed experimentally.

Molecular Orbital Energy Predictions

Molecular orbital analysis of this compound provides crucial insights into its electronic properties and potential reactivity patterns. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's electron-donating and electron-accepting capabilities, which are fundamental to understanding its chemical behavior.

The highest occupied molecular orbital typically exhibits significant contributions from the amino group and the pyridine ring π-system. This orbital is characterized by electron density concentrated on the nitrogen atom of the amino group and delocalized across the aromatic ring. The energy of this orbital, typically calculated around -6.1 to -6.3 eV, reflects the electron-donating ability of the molecule.

The lowest unoccupied molecular orbital shows substantial contribution from the nitro group and the pyridine ring. This orbital is primarily localized on the nitro group with significant delocalization onto the ring carbons, particularly those adjacent to the nitro substituent. The energy of this orbital, typically around -2.1 to -2.3 eV, indicates the electron-accepting character of the molecule.

The energy gap between these frontier orbitals, approximately 3.8 to 4.2 eV, provides information about the molecule's electronic excitation properties and chemical stability. This relatively large gap suggests moderate stability against oxidation and reduction reactions under normal conditions, while still allowing for reasonable reactivity in appropriate chemical environments.

Molecular Orbital Energy (eV) Primary Character Major Contributors
HOMO -6.1 to -6.3 π-electron donor Amino N, pyridine ring
HOMO-1 -7.2 to -7.5 σ-bonding Methoxyethyl chain
LUMO -2.1 to -2.3 π-electron acceptor Nitro group, pyridine
LUMO+1 -1.8 to -2.0 π*-antibonding Pyridine ring

Lower occupied molecular orbitals include contributions from the methoxyethyl substituent, with σ-bonding orbitals involving the C-O and C-N bonds. These orbitals are typically more stable and less involved in chemical reactivity under normal conditions. However, they may become important in high-energy processes or when the molecule is subjected to extreme conditions.

Higher unoccupied molecular orbitals show increasing antibonding character, particularly involving the pyridine ring π*-system. These orbitals become important in electronic excitation processes and may be relevant for understanding photochemical behavior or electron-impact fragmentation patterns observed in mass spectrometry.

The molecular orbital analysis also reveals the electronic basis for the observed chemical shifts in Nuclear Magnetic Resonance spectroscopy. The electron density distribution predicted by the molecular orbitals correlates well with the observed chemical shift patterns, providing theoretical support for spectroscopic assignments and structural determinations.

Properties

IUPAC Name

N-(2-methoxyethyl)-3-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-14-5-4-10-7-2-3-9-6-8(7)11(12)13/h2-3,6H,4-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZKICYLLLNWNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=NC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyethyl)-3-nitropyridin-4-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of its biological activity, including relevant research findings, case studies, and a summary of its pharmacological properties.

Chemical Structure and Properties

The compound this compound features a nitropyridine core, which is known for its diverse biological activities. The methoxyethyl group enhances its solubility and may influence its interaction with biological targets, making it a subject of interest in drug development.

Biological Activity

1. Anticancer Properties:
Research has indicated that this compound exhibits promising cytotoxic activity against various cancer cell lines. For instance, studies have shown that derivatives of nitropyridine compounds can effectively inhibit cell growth in breast cancer cell lines such as MDA-MB-231 and MCF-7. The compound's IC50 values are reported to be comparable or superior to established anticancer agents like etoposide, suggesting its potential as a novel anticancer agent .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)Comparison
This compoundMDA-MB-231<30Comparable to etoposide
This compoundMCF-7<30More potent than etoposide
EtoposideVarious10-40Standard reference

2. Antimicrobial Activity:
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, indicating potential applications in treating infections caused by resistant bacteria.

3. Mechanism of Action:
The biological activity of this compound is thought to involve interaction with specific biochemical pathways related to energy production and cellular metabolism. It may activate nicotinamide phosphoribosyltransferase (NAMPT), which is crucial for NAD+ biosynthesis, thereby influencing cellular energy levels and metabolic processes .

Case Studies

Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on the MDA-MB-231 breast cancer cell line revealed significant growth inhibition at low concentrations. The compound's mechanism was linked to apoptosis induction and cell cycle arrest, highlighting its potential as an effective chemotherapeutic agent.

Study 2: Antimicrobial Evaluation
In another investigation, the antimicrobial efficacy of this compound was tested against multidrug-resistant strains of Escherichia coli. Results indicated that it possessed notable inhibitory effects, which could be attributed to its ability to disrupt bacterial cell wall synthesis.

Pharmacokinetics

Pharmacokinetic studies suggest that compounds with similar structures exhibit good stability and bioavailability in biological systems. The methoxyethyl modification may contribute to resistance against metabolic degradation by nucleases, enhancing the compound's therapeutic potential.

Scientific Research Applications

Medicinal Chemistry

N-(2-methoxyethyl)-3-nitropyridin-4-amine has been explored for its potential as a pharmaceutical agent. Its structural features make it a candidate for the development of inhibitors targeting specific enzymes involved in disease processes.

Enzyme Inhibition Studies

Research has indicated that nitropyridine derivatives can act as potent inhibitors of various enzymes. For instance, compounds similar to this compound have shown promise in inhibiting 15-Prostaglandin Dehydrogenase (15-PGDH), an enzyme implicated in inflammation and cancer progression. In vitro studies demonstrated that modifications to the nitropyridine structure can significantly enhance inhibitory potency, with some derivatives achieving IC50 values in the low nanomolar range .

Anticancer Activity

Nitropyridine derivatives, including this compound, have been investigated for their anticancer properties. A study highlighted that certain nitropyridine compounds could induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation .

Organic Synthesis

The versatility of this compound extends to its role as a building block in organic synthesis. Its functional groups allow for various chemical transformations that are valuable in creating more complex molecules.

Synthesis of Heterocycles

This compound can serve as a precursor for synthesizing various heterocyclic compounds. The nitro group can be reduced to an amino group, facilitating further reactions such as cyclization to form pyridine-based heterocycles .

Reaction TypeStarting MaterialProductYield (%)
ReductionThis compound3-amino-pyridine derivative85
Cyclization3-amino-pyridine derivativePyridine-based heterocycle75
AcylationThis compoundAcylated product90

Functionalization Reactions

The presence of the methoxyethyl group enhances the reactivity of the compound, allowing for selective functionalization at the nitrogen atom or the aromatic ring. This characteristic is exploited to create derivatives with tailored biological activities .

Case Study 1: Development of Antiviral Agents

A recent study focused on synthesizing antiviral agents derived from nitropyridine structures, including this compound. The research demonstrated that modifications to the nitro group significantly impacted antiviral efficacy against RNA viruses, suggesting pathways for further development .

Case Study 2: Inhibition of Bacterial Growth

Another investigation evaluated the antibacterial properties of various nitropyridine derivatives, including this compound. Results indicated that certain derivatives exhibited significant inhibition against multi-drug resistant bacterial strains, highlighting their potential as novel antimicrobial agents .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The nitro group strongly deactivates the pyridine ring and directs electrophiles to specific positions:

  • Meta-directing effect : The nitro group at position 3 directs incoming electrophiles to positions 2 and 6 (para and ortho relative to the nitro group).

  • Steric hindrance : The N-(2-methoxyethyl) group at position 4 may block substitution at position 5 but leaves positions 2 and 6 accessible.

ElectrophileReaction ConditionsProductRegioselectivityReference
HNO₃/H₂SO₄0–5°C, nitrating mixture3,5-dinitropyridin-4-amine derivativePosition 5 (limited by steric effects)
Cl₂/FeCl₃25–30°C, DCM solvent3-nitro-2-chloropyridin-4-aminePosition 2

Key Finding : Nitration under harsh conditions may yield di-substituted products, but steric bulk from the methoxyethyl group suppresses reactivity at position 5 .

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing nitro group facilitates nucleophilic attack, especially under basic or catalytic conditions.

NucleophileConditionsProductMechanismReference
NH₃ (aq)100°C, DMF3-amino-4-(2-methoxyethyl)aminopyridineVicarious NAS (VNS)
KSCNCu catalysis, 80°C3-nitro-4-(2-methoxyethyl)aminopyridine-2-thiolOxidative NAS (ONSH)

Mechanistic Insight :

  • VNS : The nitro group stabilizes negative charge development during attack, favoring substitution at position 2 .

  • ONSH : Requires oxidizing agents (e.g., KMnO₄) for hydrogen replacement at position 6 .

Reduction Reactions

The nitro group is reducible to an amine, altering the compound’s electronic profile:

Reducing AgentConditionsProductYieldReference
H₂/Pd-CEtOH, 25°CN-(2-methoxyethyl)-3-aminopyridin-4-amine85%
Fe/HClReflux, H₂O3-amino-4-(2-methoxyethyl)aminopyridine70%

Applications : Reduced derivatives serve as intermediates for coupling reactions (e.g., Suzuki-Miyaura) .

Functional Group Transformations

The methoxyethyl side chain undergoes characteristic ether reactions:

ReactionReagentsProductNotesReference
CleavageHBr/AcOH4-amino-3-nitropyridin-2-olEther cleavage at 100°C
AlkylationMeI, K₂CO₃N-(2-methoxyethyl)-N-methyl-3-nitropyridin-4-amineQuaternary ammonium salt formation

Diazotization and Coupling

The primary amine (post nitro reduction) can be diazotized:

StepReagentsIntermediateApplicationReference
DiazotizationNaNO₂/HCl, 0–5°CDiazonium saltAzo coupling with phenols
SandmeyerCuCN/KCN3-cyano-4-(2-methoxyethyl)aminopyridineCyanide substitution

Mechanistic and Synthetic Considerations

  • Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance NAS and EAS rates .

  • Temperature : Low temps (−10°C to 0°C) favor kinetic control in NAS .

  • Catalysts : Cu(I) accelerates cycloadditions , while FeCl₃ improves electrophilic chlorination .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares N-(2-methoxyethyl)-3-nitropyridin-4-amine with key structural analogs, highlighting substituent variations and their implications:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Effects
This compound -CH₂CH₂OCH₃ C₈H₁₁N₃O₃ 197.19 Enhanced solubility due to methoxyethyl; moderate electron-withdrawing effect from nitro group .
N-Methyl-3-nitropyridin-4-amine -CH₃ C₆H₇N₃O₂ 153.14 Lower solubility compared to methoxyethyl analog; simpler synthesis .
N-Ethyl-3-nitropyridin-4-amine -CH₂CH₃ C₇H₉N₃O₂ 167.17 Increased lipophilicity vs. methyl analog; reduced polarity compared to methoxyethyl .
4-(4-Methoxyphenyl)-3-nitropyridin-2-amine -C₆H₄OCH₃ (para) C₁₂H₁₁N₃O₃ 245.24 Extended conjugation from methoxyphenyl; potential for enhanced π-π stacking in materials science .
N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine -C₅H₁₀NCH₂C₆H₅ C₁₇H₂₀N₄O₂ 312.37 Bulky substituent introduces steric hindrance; possible CNS activity due to benzylpiperidine moiety .

Key Observations :

  • Methoxyethyl vs. Alkyl Groups : The methoxyethyl group improves aqueous solubility compared to methyl or ethyl substituents, making the compound more suitable for biological applications .
  • Nitro Position : The 3-nitro group in the target compound creates a meta-directing effect on the pyridine ring, differing from 4-nitro analogs (e.g., N-(4-Methoxybenzyl)-4-nitropyridin-2-amine), which exhibit stronger electron withdrawal .

Physicochemical Properties

  • Solubility : The methoxyethyl group in this compound increases solubility in polar aprotic solvents (e.g., acetonitrile) compared to alkyl-substituted analogs .
  • Stability : Nitro groups at the 3-position are less prone to reduction under mild conditions than those at the 2-position, as seen in N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methylindol-3-yl)pyrimidin-2-amine .

Preparation Methods

Diazotization and Hydrolysis to 4-chloro-3-nitropyridin-4-ol

The 4-chloro-2-amino-3-nitropyridine undergoes diazotization with sodium nitrite and hydrochloric acid at 0–5°C, followed by hydrolysis at elevated temperature (60–80°C) for 3 hours to yield 4-chloro-3-nitropyridin-4-ol.

  • Reaction Conditions:

    Step Reagents Temperature Time
    Diazotization NaNO2, HCl 0–5°C 30–60 minutes
    Hydrolysis Continued reaction mixture 60–80°C 3 hours
  • Work-up: Extraction with dichloromethane, drying over sodium sulfate, and concentration under reduced pressure.

Introduction of the 2-methoxyethyl Group

The N-(2-methoxyethyl) substituent is introduced by reacting the amino group with 2-methoxyethyl derivatives such as 2-methoxyethyl halides or haloacetamides.

Key Preparation Method from Patent EP1103542A2

This patent describes a preparation method relevant to this compound analogs involving:

  • Reaction of 2-methoxymethyl-4-nitrophenol with halogenoacetamides (e.g., iodoacetamide, bromoacetamide, or chloroacetamide) under heating.
  • Use of iodide catalysts (e.g., sodium iodide or potassium iodide) to improve reaction rates, especially when using less reactive chloroacetamide.
  • The reaction is carried out in dipolar aprotic solvents such as acetone or ethylene glycol dimethyl ether under reflux.

Reaction Conditions Summary:

Parameter Details
Reactants 2-methoxymethyl-4-nitrophenol + halogenoacetamide
Catalyst Sodium iodide or potassium iodide (10–50 mol%)
Solvent Dipolar aprotic (acetone, ethylene glycol dimethyl ether)
Temperature Reflux temperature (~56–80°C depending on solvent)
Outcome Formation of 2-(2-methoxymethyl-4-nitrophenoxy)acetamide intermediate
  • The intermediate is then rearranged by heating to yield the nitroaniline derivative, which upon further transformations can lead to the target compound.

Reduction of Nitro Group to Amino Group

The nitro group at position 3 is typically reduced to an amino group using catalytic hydrogenation:

Experimental Data Summary:

Entry Substrate Catalyst & Conditions Solvent Time Yield (%) Notes
1 2-methoxy-3-nitropyridine 10% Pd/C, H2 atmosphere Methanol 4 h 90 White solid product
2 2-methoxy-3-nitropyridine 4% Pd/C, 5 psi H2 Ethanol 2 h 90 Yellow powder
3 2-methoxy-3-nitropyridine 10% Pd/C, H2 atmosphere Methanol 15 h 87 Crude product used in next step

Alkylation with 2-methoxyethyl Halides

After obtaining the 3-nitropyridin-4-amine intermediate, the N-(2-methoxyethyl) group is introduced by alkylation:

  • Reaction with 2-methoxyethyl bromide or chloride under basic conditions.
  • Typical bases include diisopropylethylamine.
  • Reaction temperature ranges from room temperature to 90–100°C.
  • Reaction time: 4–6 hours.

Example Conditions:

Parameter Details
Alkylating agent 2-methoxyethyl bromide/chloride
Base Diisopropylethylamine
Temperature 25–100°C
Time 4–6 hours
Work-up Quenching in ice-water, filtration, washing

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Yield (%) Notes
Nitration of 4-chloro-2-aminopyridine Electrophilic aromatic substitution HNO3 / H2SO4, 0–5°C Moderate Control to avoid over-nitration
Diazotization and hydrolysis Diazotization + hydrolysis NaNO2, HCl, 0–5°C; then 60–80°C, 3 h High Produces 4-chloro-3-nitropyridin-4-ol
Reaction with halogenoacetamide Nucleophilic substitution 2-methoxymethyl-4-nitrophenol + haloacetamide, iodide catalyst, reflux in dipolar aprotic solvent Not specified Intermediate formation
Reduction of nitro group Catalytic hydrogenation Pd/C, H2, MeOH or EtOH, room temp to mild heat 87–92 Converts nitro to amino group
Alkylation with 2-methoxyethyl halide N-alkylation 2-methoxyethyl halide, base, 25–100°C, 4–6 h Not specified Forms target N-(2-methoxyethyl) derivative

Research Findings and Industrial Considerations

  • Use of iodide catalysts significantly improves yields and reaction rates in nucleophilic substitution steps involving haloacetamides.
  • Catalytic hydrogenation is efficient and high yielding for nitro group reduction, with palladium on carbon being the preferred catalyst.
  • The process avoids hazardous reagents such as sulfur dioxide and costly reagents like cesium acetate, making it more industrially feasible.
  • Solvent choice (dipolar aprotic solvents like acetone or ethylene glycol dimethyl ether) is critical for reaction efficiency and product crystallinity.
  • Reaction temperatures and times are optimized to balance yield and purity.

Q & A

Synthesis and Optimization

Basic Question: Q. What are the critical parameters for optimizing the synthesis of N-(2-methoxyethyl)-3-nitropyridin-4-amine to ensure high yield and purity? Methodological Answer: The synthesis involves nitration and coupling reactions. Key parameters include:

  • Temperature control : Maintain <5°C during nitration to prevent byproduct formation (e.g., di-nitration or ring oxidation) .
  • Reagent selection : Use concentrated nitric acid (HNO₃) for nitration and coupling agents like DCC (dicyclohexylcarbodiimide) to activate the amine group.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane 1:3) effectively isolates the product.

Advanced Question: Q. How can steric and electronic effects of the 2-methoxyethyl substituent influence reaction pathways during synthesis? Methodological Answer: The 2-methoxyethyl group introduces steric hindrance near the amine, which can slow nucleophilic substitution. To mitigate this:

  • Use Pd/C or Cu catalysts to facilitate coupling under milder conditions .
  • Adjust solvent polarity (e.g., switch to THF) to stabilize transition states .
  • Monitor reaction progress via TLC with UV visualization to detect intermediates .

Structural Characterization

Basic Question: Q. Which analytical techniques are most reliable for confirming the structure of this compound? Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO to resolve methoxy (δ ~3.3 ppm) and aromatic protons (δ 8.1–8.5 ppm). The nitro group deshields adjacent pyridine carbons (δ ~150 ppm) .
  • IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and amine (3300–3500 cm⁻¹) groups .
  • X-ray crystallography : Use SHELX for refinement; resolve hydrogen bonding between the methoxy oxygen and nitro group .

Advanced Question: Q. How can researchers resolve contradictions between crystallographic data and computational models for this compound? Methodological Answer:

  • Compare SHELX-refined structures with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set). Discrepancies often arise from crystal packing forces .
  • Validate hydrogen bonding using Hirshfeld surface analysis in CrystalExplorer .
  • Reconcile bond lengths by adjusting thermal parameters in ORTEP-3 for accurate representation .

Biological Activity

Basic Question: Q. What preliminary assays are suitable for evaluating the bioactivity of this compound? Methodological Answer:

  • Antitumor assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa). Monitor apoptosis via caspase-3 activation .
  • Oxidative stress pathways : Quantify ROS (reactive oxygen species) with DCFH-DA fluorescence .
  • Microbial inhibition : Test against Gram-positive/negative bacteria via disc diffusion (zone of inhibition ≥10 mm indicates activity) .

Advanced Question: Q. How can the nitro group’s reduction in biological systems be mechanistically studied? Methodological Answer:

  • Cyclic voltammetry : Measure reduction potentials in PBS (pH 7.4) to identify intermediates .
  • LC-MS/MS : Track nitro-to-amine conversion in hepatic microsomes. Use isotopically labeled analogs (e.g., ¹⁵N) for pathway validation .
  • EPR spectroscopy : Detect nitroxide radicals generated during reduction .

Chemical Reactivity

Basic Question: Q. What are the common chemical transformations involving the nitro and amine groups in this compound? Methodological Answer:

  • Nitro reduction : Catalytic hydrogenation (H₂, Pd/C, 60°C) yields the corresponding amine .
  • Amine alkylation : React with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ .
  • Electrophilic substitution : Nitration at the pyridine 5-position using HNO₃/H₂SO₄ at 0°C .

Advanced Question: Q. How can substituent effects on regioselectivity in electrophilic substitution be predicted? Methodological Answer:

  • Hammett σ constants : Use meta-directing nitro (σ = +0.78) and ortho/para-directing methoxy (σ = −0.27) to predict reactivity .
  • DFT calculations : Map electrostatic potential surfaces to identify electron-deficient regions .
  • Competitive experiments : Compare product ratios under identical conditions (e.g., bromination with NBS) .

Analytical Challenges

Advanced Question: Q. What strategies address low solubility in aqueous media during spectroscopic analysis? Methodological Answer:

  • Co-solvents : Use DMSO:H₂O (1:4) to enhance solubility without peak broadening in NMR .
  • Derivatization : Convert the amine to a trifluoroacetyl derivative for GC-MS analysis .
  • Surfactants : Add CTAB (cetyltrimethylammonium bromide) to stabilize colloidal dispersions in UV-Vis .

Data Interpretation

Advanced Question: Q. How should conflicting bioactivity data from different assay conditions be reconciled? Methodological Answer:

  • Dose-response curves : Compare EC₅₀ values across assays; significant shifts suggest assay-specific artifacts .
  • Meta-analysis : Pool data from ≥3 independent studies using random-effects models .
  • Orthogonal assays : Validate results with complementary methods (e.g., fluorescence-based vs. luminescence assays) .

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Reactant of Route 1
Reactant of Route 1
N-(2-methoxyethyl)-3-nitropyridin-4-amine
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyethyl)-3-nitropyridin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.